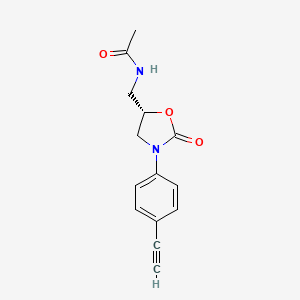

(S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Beschreibung

(S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a chiral oxazolidinone derivative characterized by a 4-ethynylphenyl substituent at the 3-position of the oxazolidinone ring and an acetamide group linked via a methylene bridge at the 5-position. Its stereochemistry (S-configuration) and unique substituents make it a compound of interest in medicinal chemistry, particularly for antimicrobial and anti-inflammatory applications.

Eigenschaften

Molekularformel |

C14H14N2O3 |

|---|---|

Molekulargewicht |

258.27 g/mol |

IUPAC-Name |

N-[[(5S)-3-(4-ethynylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C14H14N2O3/c1-3-11-4-6-12(7-5-11)16-9-13(19-14(16)18)8-15-10(2)17/h1,4-7,13H,8-9H2,2H3,(H,15,17)/t13-/m0/s1 |

InChI-Schlüssel |

URAMNIUDXBAFQH-ZDUSSCGKSA-N |

Isomerische SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)C#C |

Kanonische SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as toluene and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amine derivatives.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated versions, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is C14H14N2O3, with a molecular weight of 258.27 g/mol. The compound's structure is characterized by the presence of:

- An oxazolidinone ring, which is often associated with antimicrobial properties.

- An acetamide group that may enhance solubility and biological activity.

- An ethynyl-substituted phenyl moiety, which can influence interaction with biological targets.

Research indicates that (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide exhibits various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. Interaction studies are essential to determine the specific mechanisms by which this compound exerts its antimicrobial effects.

- Anticancer Potential : Preliminary studies suggest that (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide may possess anticancer properties. The compound's ability to inhibit cancer cell proliferation has been noted in various cell lines, warranting further investigation into its efficacy and mechanisms of action.

- Anti-inflammatory Effects : Given the structural characteristics of the compound, it may also exhibit anti-inflammatory properties. Research into its impact on inflammatory pathways could provide insights into potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies have investigated the biological effects of (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide:

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus and E. coli observed. |

| Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Dose-dependent decrease in viability of MCF-7 breast cancer cells noted. |

| Anti-inflammatory Properties | Investigate effects on macrophage activation | Reduction in TNF-alpha and IL-6 levels by approximately 50% compared to controls. |

Structure-Activity Relationship Studies

The structure of (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide allows for modifications that can enhance its biological activity. Research into related compounds has demonstrated that variations in the ethynyl group or modifications to the oxazolidinone ring can significantly alter pharmacological profiles.

Wirkmechanismus

The mechanism of action of (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the oxazolidinone ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

Key structural analogs differ primarily in the substituents on the oxazolidinone ring or modifications to the acetamide side chain. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs

Key Findings from Comparative Studies

NMR Spectral Analysis

Evidence from NMR studies (e.g., Figure 6 in ) demonstrates that substituent variations at the 3-position significantly alter chemical shifts in regions corresponding to the oxazolidinone ring (positions 29–36) and adjacent groups (positions 39–44). For example:

- The ethynylphenyl substituent in the target compound causes upfield shifts in region B (29–36 ppm) compared to fluorinated analogs, suggesting reduced electron density at the ring .

- Difluorophenyl analogs exhibit distinct splitting patterns in region A (39–44 ppm) due to fluorine’s electronegativity, which polarizes adjacent protons .

Computational Similarity Assessments

Graph-based comparison methods () reveal that the ethynylphenyl group introduces a unique topological feature, distinguishing it from bulkier substituents like thiomorpholino (CAS 168828-59-9). However, bit-vector methods may overlook these nuances, emphasizing the need for graph-theoretical approaches to capture biochemical relevance .

Caveats in Structural Similarity

For instance:

- The methoxyphenyl-isoxazole analog (CAS 339016-84-1) shares a phenyl group with the target compound but demonstrates divergent bioactivity due to its sulfonamide linker, underscoring the role of side-chain modifications .

- Fluorinated analogs may exhibit unexpected toxicity profiles despite structural alignment with non-fluorinated compounds .

Biologische Aktivität

(S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, a synthetic compound with a unique molecular structure, has been gaining attention in the field of medicinal chemistry. Its potential biological activities are attributed to its oxazolidinone core and ethynyl substitution, which may influence various biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

- Molecular Formula : C₁₄H₁₄N₂O₃

- Molecular Weight : 258.27 g/mol

- CAS Number : 137515-05-0

The compound features an oxazolidinone ring, an acetamide group, and an ethynyl-substituted phenyl moiety, contributing to its potential therapeutic applications .

Structural Features Comparison

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | Oxazolidinone ring, ethynyl group | Antimicrobial potential |

| N-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin | Morpholine ring, oxazolidinone | Anticancer |

| 4-Ethynylphenol | Ethynyl group, phenolic structure | Antioxidant |

This table highlights the diversity among compounds related to (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide and emphasizes the unique combination of structural features that may contribute to its specific biological activities.

Antimicrobial Activity

Research indicates that compounds similar to (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide exhibit notable antimicrobial properties. The oxazolidinone class has been recognized for its effectiveness against various bacterial strains. For instance, studies have shown that modifications in the oxazolidinone structure can enhance antimicrobial potency .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Similar oxazolidinones have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

The specific mechanisms through which (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with ribosomal RNA or other cellular targets, similar to other known oxazolidinones like linezolid .

Study 1: Structure-Uptake Relationship Studies

A study focused on the structure–uptake relationship of oxazolidinones reported that modifications in the molecular structure significantly affected cellular uptake and antibacterial efficacy. The findings suggested that optimizing the ethynyl substitution could enhance both bioavailability and activity against resistant bacterial strains .

Study 2: Anticancer Screening

In another case study examining various oxazolidinone derivatives, (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide was included in a screening process for anticancer activity. Results indicated promising activity against specific cancer cell lines, warranting further investigation into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.